Methyl 2,4-difluoro-5-methylbenzoate
Description
Methyl 2,4-difluoro-5-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at positions 2 and 4, and a methyl group at position 4. The compound’s structure combines electron-withdrawing fluorine atoms and an electron-donating methyl group, creating a unique electronic profile.
Properties
Molecular Formula |
C9H8F2O2 |
|---|---|
Molecular Weight |
186.15 g/mol |
IUPAC Name |
methyl 2,4-difluoro-5-methylbenzoate |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,1-2H3 |
InChI Key |
DYQYRXGBFZTJQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Methyl 2,4-difluoro-5-methylbenzoate with structurally or functionally related compounds, emphasizing substituent effects, applications, and reactivity.
Structural Analogs: Substituent Variations on the Benzoate Backbone
Key Insights :
- Substituent Effects: The 5-methyl group in the target compound enhances lipophilicity compared to the nitro analog, which may improve membrane permeability in biological systems. Fluorine’s strong electronegativity stabilizes the aromatic ring against oxidation but reduces electrophilic reactivity compared to non-fluorinated analogs.
- Applications : While the nitro analog is likely used as a synthetic intermediate (e.g., for amine production via reduction), the methyl-substituted compound may prioritize stability in formulations, such as agrochemicals .
Functional Analogs: Methyl Benzoate Derivatives in Agrochemicals
Key Insights :
- Structural Divergence: Unlike sulfonylurea-based herbicides (e.g., metsulfuron-methyl), the target compound lacks the triazine or sulfonylurea moieties critical for herbicidal activity.
Comparison with Natural Methyl Esters (Plant Resins)
lists methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester) found in Austrocedrus chilensis resin. These compounds are structurally distinct, featuring polycyclic terpene backbones rather than aromatic rings.
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